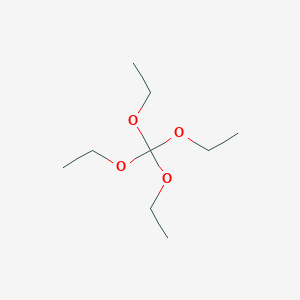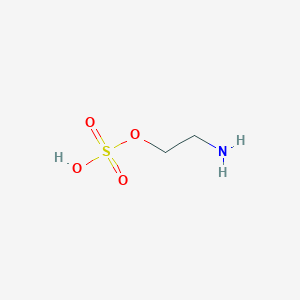
2-Aminoethyl hydrogen sulfate
Overview
Description
2-Aminoethyl hydrogen sulfate (AEHS) is a chemical compound used in various scientific applications. It is a water-soluble molecule that is often used in laboratory experiments, and has a wide range of biochemical and physiological effects. AEHS is an important tool for research, and its applications are numerous.
Scientific Research Applications
Plant Biology and Stress Response : Hydrogen sulfide, a component of 2-Aminoethyl hydrogen sulfate, plays a crucial role in plant biology. It serves as an alternative source of sulfur for plants, is involved in regulation and signaling, and is particularly significant in regulating plant stress response, especially under drought conditions (Calderwood & Kopriva, 2013).
Sulfate Reduction in Living Systems : Sulfate reduction is essential for forming sulfur-containing amino acids and proteins, which are fundamental to living systems (Schiff & Hodson, 1973).
Health and Disease : Hydrogen sulfide is a derivative of sulfur that has implications in colonic health, and its role in intestinal disorders like inflammatory bowel diseases and colorectal cancer is still being explored (Carbonero et al., 2012).
Environmental Applications : Biogenic hydrogen sulfide produced by sulfate-reducing bacteria can precipitate metals from acid mine drainage, showing high removal efficiencies for copper, zinc, and lead (Alvarez, Crespo, & Mattiasson, 2007).
Chemical Synthesis : The ionic liquid with hydrogen sulfate as a counteranion has shown high catalytic efficiency and can be recovered and reused multiple times without significant loss of its catalytic activity. This is particularly noted in the environmentally friendly synthesis of trans-β-Nitrostyrenes (Ying et al., 2014).
Cardiology : Exogenous hydrogen sulfide protects against irreversible ischemia-reperfusion injury in the myocardium, potentially through the modulation of KATP channel opening (Johansen, Ytrehus, & Baxter, 2005).
Cellular Imaging : Novel reaction-based fluorescent probes can selectively image hydrogen sulfide in living cells, aiding in the study of its chemistry in biological systems (Lippert, New, & Chang, 2011).
Physiological Implications : Hydrogen sulfide has various physiological functions and can lead to pathological disturbances such as hypertension, atherosclerosis, heart failure, diabetes, cirrhosis, inflammation, sepsis, neurodegenerative disease, erectile dysfunction, and asthma (Wang, 2012).
Mitochondrial Research : A mitochondria-specific two-photon probe for H2S may find applications in tracking mitochondrial H2S in living biological specimens (Liu et al., 2014).
Chromatography : A high-pressure liquid chromatographic method for determining this compound in plasma and urine has been developed, proving to be accurate and reproducible (Chu & Sennello, 1976).
Mechanism of Action
Target of Action
The primary target of 2-Aminoethyl hydrogen sulfate, also known as Ethanolamine-O-sulfate (EOS), is gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is an enzyme that metabolizes gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound acts as a GABA transaminase inhibitor . By inhibiting GABA-T, it prevents the metabolism of GABA, leading to an increase in GABA concentration . This results in enhanced GABAergic neurotransmission, which can have various effects depending on the specific neural circuits involved .
Biochemical Pathways
The inhibition of GABA-T by this compound impacts the GABA shunt , a part of the citric acid cycle. The GABA shunt bypasses two steps of the citric acid cycle, which includes the conversion of alpha-ketoglutarate to succinate. By inhibiting GABA-T, this compound increases the concentration of GABA, which can then be converted into succinic semialdehyde by GABA-T .
Pharmacokinetics
Given its solubility in water , it is likely to be well-absorbed in the gastrointestinal tract following oral administration. As a small molecule, it may also be able to cross the blood-brain barrier, allowing it to exert its effects on GABA-T in the central nervous system .
Result of Action
The increase in GABA levels due to the action of this compound can lead to enhanced inhibitory neurotransmission. This can have various effects, including potential anticonvulsant effects and diuretic effects . In animal studies, it has been shown to induce dose-dependent anorexia .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect its stability and solubility . Furthermore, the presence of other substances that can interact with GABA-T or GABA receptors may also influence the efficacy of this compound .
Safety and Hazards
Future Directions
Relevant Papers
There are several peer-reviewed papers related to 2-Aminoethyl hydrogen sulfate. For instance, a study by A E Herbison et al. investigated the characteristics of gamma-aminobutyric acid (GABA) release as monitored by microdialysis . Another study by H Golan et al. discussed how the block of GABA-transaminase modifies GABAergic transmission at the crayfish synapses .
Biochemical Analysis
Biochemical Properties
2-Aminoethyl hydrogen sulfate is known to be a GABA transaminase inhibitor, which prevents the metabolism of GABA . This interaction with GABA transaminase, an enzyme involved in the breakdown of the neurotransmitter GABA, is a key aspect of its biochemical role .
Cellular Effects
The inhibition of GABA transaminase by this compound leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the GABA transaminase enzyme, thereby inhibiting its activity . This results in a decrease in the breakdown of GABA, leading to an increase in GABA levels .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the metabolism of GABA . It interacts with the enzyme GABA transaminase, inhibiting its activity and thereby affecting the metabolic flux of GABA .
properties
IUPAC Name |
2-aminoethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYUEVRAMDSJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044469 | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Aldrich MSDS] | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
926-39-6 | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-amino-, 1-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8F910HLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the solubility properties of 2-Aminoethyl hydrogen sulfate?
A1: this compound exhibits varying solubility in different solvents. Research indicates good solubility in water, with increasing temperatures leading to higher solubility. [, ] Studies also explored AHS solubility in water-ethanol mixtures, revealing a dependence on both temperature and ethanol concentration. [] The solubility data was successfully modeled using the simplified model, Apelblat equation, and λh equation, with the λh equation demonstrating superior correlation accuracy. []
Q2: Are there analytical methods available to quantify this compound in various matrices?
A2: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) has been successfully employed for the quantitative determination of this compound. [] This method incorporates a pre-column derivatization step using 2,4-dinitrofluorobenzene and acetonitrile, enhancing the compound's detectability. The method demonstrated good linearity, recovery, and repeatability when analyzing beverages and milk samples. []
Q3: Beyond its role in taurine production, does this compound have other applications?
A3: Research suggests a potential application for this compound as an adjuvant in sunless tanning formulations. [] The compound, possessing a +6 oxidation state sulfur moiety (OSO2OR group), was found to enhance the performance of sunless tanning agents like dihydroxyacetone. [] This finding opens avenues for exploring AHS in cosmetic applications.
Q4: Has this compound been explored in the context of material science and renewable energy?
A4: Recent research highlights the potential of this compound as a multifunctional additive in perovskite solar cell fabrication. [] The compound has been shown to improve film crystallization, resulting in smoother and more uniform perovskite films. [] This, in turn, enhances device performance by reducing defects, suppressing charge carrier recombination, and increasing fill factor. Notably, this approach demonstrated efficacy across various perovskite compositions, significantly boosting power conversion efficiency in both rigid and flexible solar cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





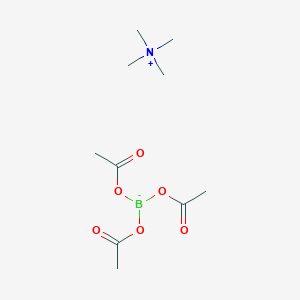

![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)
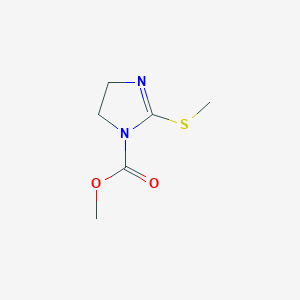
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

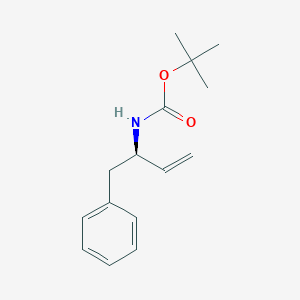


![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)

